4-Chloro-6-(p-tolyl)pyrimidine
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Overview
Description
4-Chloro-6-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of a chlorine atom at the 4th position and a p-tolyl group at the 6th position of the pyrimidine ring makes this compound unique and versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(p-tolyl)pyrimidine can be achieved through several methods. One common method involves the reaction of 4,6-dichloropyrimidine with p-toluidine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction. The mixture is stirred and heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(p-tolyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by an aryl or alkyl group using a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with a base like potassium carbonate or sodium hydroxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-6-(p-tolyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the development of pharmaceutical agents and drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(p-tolyl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and the p-tolyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in cellular pathways that regulate processes such as cell growth, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with a chlorine atom at the 4th position, but with a different ring structure.
4,6-Dichloropyrimidine: A precursor for the synthesis of 4-Chloro-6-(p-tolyl)pyrimidine, containing two chlorine atoms at the 4th and 6th positions.
4-Chloro-2,6-dimethylpyrimidine: A similar compound with methyl groups at the 2nd and 6th positions instead of a p-tolyl group.
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which can enhance its reactivity and specificity in various chemical reactions. This structural feature also contributes to its potential biological activities and applications in different fields.
Properties
IUPAC Name |
4-chloro-6-(4-methylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-11(12)14-7-13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLJPVLVJVANIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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